5-Methyl-4-(trifluoromethyl)-1,2-oxazole
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Overview
Description
5-Methyl-4-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. The presence of the trifluoromethyl group (-CF3) imparts unique chemical properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(trifluoromethyl)acetoacetate with hydroxylamine hydrochloride, followed by cyclization to form the oxazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(trifluoromethyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or the oxazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazoles.
Scientific Research Applications
5-Methyl-4-(trifluoromethyl)-1,2-oxazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1,2-oxazole: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
5-Methyl-1,2-oxazole: Does not contain the trifluoromethyl group, affecting its reactivity and applications.
4-Methyl-5-(trifluoromethyl)-1,2-oxazole: The position of the methyl and trifluoromethyl groups is reversed, leading to distinct properties.
Uniqueness
5-Methyl-4-(trifluoromethyl)-1,2-oxazole is unique due to the combined presence of the methyl and trifluoromethyl groups, which confer specific electronic and steric effects. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZOJSHQZIBLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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